Selectivity Profile: Quantifying CB2 Receptor Agonist 6's Preference for CB2R Over CB1R
CB2 receptor agonist 6 demonstrates a clear selectivity for the CB2 receptor, with a 5.5-fold difference in IC50 values. Its IC50 for CB1R is 4.83 μM, while its IC50 for CB2R is 0.88 μM . In a more sensitive competition binding assay, the Ki values further underscore this selectivity, with a Ki of 8.8 nM for CB1R and 0.89 nM for CB2R . This level of selectivity is a key differentiator from non-selective agonists or those with a lower selectivity index.
| Evidence Dimension | Receptor Binding Selectivity (CB1R vs CB2R) |
|---|---|
| Target Compound Data | CB1R IC50: 4.83 μM; CB2R IC50: 0.88 μM |
| Comparator Or Baseline | Intra-compound comparison: CB1R vs CB2R IC50 values. |
| Quantified Difference | 5.5-fold selectivity for CB2R over CB1R (based on IC50) |
| Conditions | In vitro competitive binding assay against human CB1 and CB2 receptors. |
Why This Matters
This data confirms that CB2 receptor agonist 6 preferentially engages the target receptor (CB2) over the psychoactive CB1 receptor, which is crucial for studies aiming to isolate CB2-mediated physiological effects without confounding CB1 activation.
